molecular formula C19H16 B137969 1-(1-P-Tolyl-vinyl)-naphthalene CAS No. 127236-58-2

1-(1-P-Tolyl-vinyl)-naphthalene

Cat. No. B137969
M. Wt: 244.3 g/mol
InChI Key: OTNXJMSAGCCGPQ-UHFFFAOYSA-N
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Description

The compound “1-(1-P-Tolyl-vinyl)-naphthalene” is a complex organic molecule. Based on its name, it likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is a vinyl group (a type of alkene with the formula CH=CH2) that is further substituted with a p-tolyl group (a phenyl ring with a methyl substituent at the para position) .

Scientific Research Applications

1. Electronic and Optical Properties

  • Solid State Red Emission and Semiconducting Properties: A conjugated polymer linking naphthalene diimide with a vinyl linkage exhibits high red emission and n-type properties with significant electron mobility, useful in organic field effect transistors (Liang et al., 2017).
  • Photochemical Reactions and Excimers Formation: Studies on solid poly(1-vinyl naphthalene) following electron beam pulse radiolysis show the existence of excited monomers and excimers, with implications for understanding the electronic properties of polymers (Coulter et al., 1982).

2. Material Science and Polymer Chemistry

  • Copolymers for Field-Effect Transistors: Novel donor–acceptor copolymers incorporating vinyl-linkages based on naphthalenediimide (NDI) acceptor and vinyl thiophene donor show high-performance in ambipolar field-effect transistors and complementary-like inverters (Chen et al., 2013).
  • Synthesis and Characterization of Photoactive Polymers: A novel photoactive polymer, poly(vinyl naphthalene) grafted onto poly(vinyl alcohol), demonstrates unique solubility and efficient photosensitization in photoinduced electron transfer processes (Rymarczyk-Machał et al., 2006).

3. Organic Synthesis and Catalysis

  • Formation of Methylnaphthalenes: The reaction of the meta-tolyl radical with vinylacetylene leads to the formation of methyl-substituted naphthalene isomers, which are significant in understanding chemical reactions in low-temperature extreme environments like interstellar space (Yang et al., 2015).

4. Spectral and Vibrational Analysis

  • Spectral and Electronic Structure Studies: Research on 2-vinyl naphthalene includes detailed spectral, electronic, and oligomeric scaffold modeling, providing insights into the vibrational characteristics and electronic properties of this compound (Susairaj et al., 2020).

properties

IUPAC Name

1-[1-(4-methylphenyl)ethenyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-14-10-12-16(13-11-14)15(2)18-9-5-7-17-6-3-4-8-19(17)18/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNXJMSAGCCGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-P-Tolyl-vinyl)-naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Li, LQ Chen, JY Wang, MS Tu… - The Journal of Organic …, 2023 - ACS Publications
A catalytic site-selective ring deconstruction of cyclobuteno[a]naphthalene-4-ones with alcohols is reported, enabling the direct production of a wide range of unsymmetric 1,1-diarylated …
Number of citations: 4 pubs.acs.org

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